![molecular formula C11H22N2O B13173970 3-[(Morpholin-4-yl)methyl]azepane](/img/structure/B13173970.png)
3-[(Morpholin-4-yl)methyl]azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Morpholin-4-yl)methyl]azepane is a heterocyclic organic compound that belongs to the class of azepanes It is characterized by the presence of a morpholine ring attached to an azepane ring via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Morpholin-4-yl)methyl]azepane typically involves the reaction of morpholine with azepane derivatives under specific conditions. One common method involves the nucleophilic substitution reaction where morpholine reacts with a halogenated azepane compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions and the use of catalysts to enhance reaction efficiency and yield. The specific details of industrial production methods are proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
3-[(Morpholin-4-yl)methyl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the morpholine or azepane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
科学的研究の応用
3-[(Morpholin-4-yl)methyl]azepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用機序
The mechanism of action of 3-[(Morpholin-4-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Azepane: A simpler analog without the morpholine ring.
Morpholine: Contains only the morpholine ring without the azepane structure.
Benzodiazepines: Contain a fused benzene and diazepine ring, differing significantly in structure and function .
Uniqueness
3-[(Morpholin-4-yl)methyl]azepane is unique due to the combination of the morpholine and azepane rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H22N2O |
|---|---|
分子量 |
198.31 g/mol |
IUPAC名 |
4-(azepan-3-ylmethyl)morpholine |
InChI |
InChI=1S/C11H22N2O/c1-2-4-12-9-11(3-1)10-13-5-7-14-8-6-13/h11-12H,1-10H2 |
InChIキー |
RNVACRWVGXTBDL-UHFFFAOYSA-N |
正規SMILES |
C1CCNCC(C1)CN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


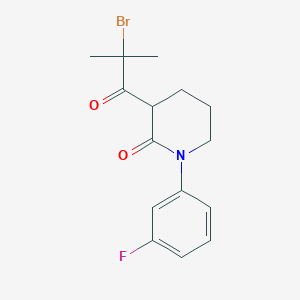
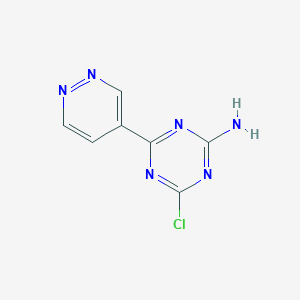
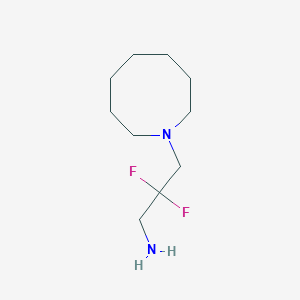
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane](/img/structure/B13173900.png)
![4-[3-(Dimethylamino)azetidin-1-yl]benzaldehyde](/img/structure/B13173905.png)
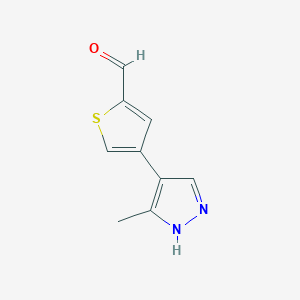
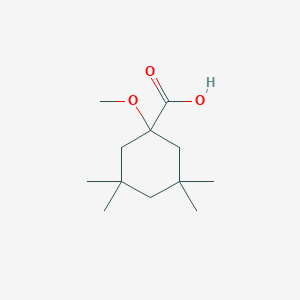
![({[2-(Chloromethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13173916.png)
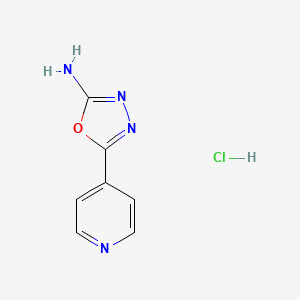
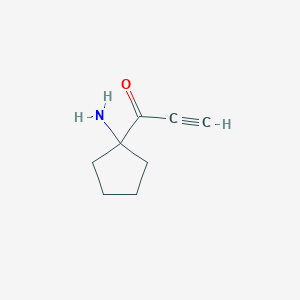
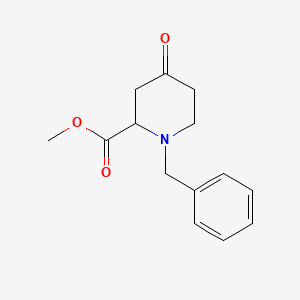
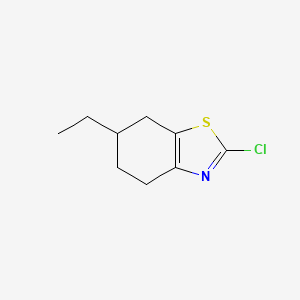
![3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13173938.png)

